molecular formula C11H11ClN2 B8583630 2-Chloro-6-cyclopentylnicotinonitrile

2-Chloro-6-cyclopentylnicotinonitrile

Cat. No.: B8583630
M. Wt: 206.67 g/mol
InChI Key: JAHGFVVFCUYPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-cyclopentylnicotinonitrile is a substituted nicotinonitrile derivative characterized by a chlorine atom at the 2-position and a cyclopentyl group at the 6-position of the pyridine ring. Nicotinonitriles are frequently employed as intermediates in pharmaceutical and agrochemical synthesis due to their reactivity, particularly at the nitrile and chloro positions, which facilitate nucleophilic substitutions and cross-coupling reactions .

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

2-chloro-6-cyclopentylpyridine-3-carbonitrile

InChI

InChI=1S/C11H11ClN2/c12-11-9(7-13)5-6-10(14-11)8-3-1-2-4-8/h5-6,8H,1-4H2

InChI Key

JAHGFVVFCUYPGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC(=C(C=C2)C#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound Name CAS Number 6-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
2-Chloro-6-phenylnicotinonitrile 43083-14-3 Phenyl C₁₂H₇ClN₂ 214.65 Aromatic substituent; higher π-π interaction potential
2-Chloro-6-(4-pentylcyclohexyl)nicotinonitrile 302602-50-2 4-Pentylcyclohexyl C₁₇H₂₃ClN₂ 290.83 Bulky aliphatic group; increased lipophilicity
2-Chloro-6-isopropylnicotinonitrile 108244-44-6 Isopropyl C₉H₉ClN₂ 180.63 Compact aliphatic group; lower steric hindrance
2-Chloro-6-cyclopropylnicotinonitrile 1198475-35-2 Cyclopropyl Not provided Not provided Small cycloalkyl group; potential for ring-strain reactivity

Key Observations:

Substituent Bulkiness : The 4-pentylcyclohexyl substituent (C₁₇H₂₃ClN₂) contributes to the highest molecular weight (290.83 g/mol) and likely enhances lipophilicity, which could improve membrane permeability in drug design . In contrast, the isopropyl analog (C₉H₉ClN₂) has the lowest molecular weight (180.63 g/mol), favoring solubility in polar solvents .

Synthetic Utility: Cycloalkyl substituents (e.g., cyclopropyl) may impart unique reactivity due to ring strain, though data on 2-Chloro-6-cyclopentylnicotinonitrile remain speculative .

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